molecular formula C10H11BrF2MgO B14878682 (2-sec-Butyloxy-4,5-difluorophenyl)magnesium bromide

(2-sec-Butyloxy-4,5-difluorophenyl)magnesium bromide

Cat. No.: B14878682
M. Wt: 289.40 g/mol
InChI Key: OTVAPVUUIFKOEM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-sec-butyloxy-4,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of a sec-butyloxy group and two fluorine atoms on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-sec-butyloxy-4,5-difluorophenyl)magnesium bromide typically involves the reaction of (2-sec-butyloxy-4,5-difluorophenyl)bromide with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas systems and precise temperature control are used to ensure consistent quality and yield. The product is then typically stored in sealed containers to maintain its reactivity.

Chemical Reactions Analysis

Types of Reactions

(2-sec-butyloxy-4,5-difluorophenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent like THF, often at low temperatures.

    Substitution Reactions: Uses halogenated organic compounds under an inert atmosphere.

    Coupling Reactions: Requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

(2-sec-butyloxy-4,5-difluorophenyl)magnesium bromide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis for forming carbon-carbon bonds.

    Biology: In the synthesis of biologically active molecules.

    Medicine: For the development of pharmaceutical intermediates.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The magnesium atom coordinates with the oxygen in the sec-butyloxy group, stabilizing the negative charge on the carbon atom, which then attacks the electrophile. This mechanism is crucial in forming new carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide
  • 3,4-Difluorophenylmagnesium bromide

Uniqueness

The presence of the sec-butyloxy group and two fluorine atoms in (2-sec-butyloxy-4,5-difluorophenyl)magnesium bromide imparts unique reactivity and selectivity compared to other Grignard reagents. These substituents can influence the electronic properties of the phenyl ring, making it more reactive in certain types of reactions.

Properties

Molecular Formula

C10H11BrF2MgO

Molecular Weight

289.40 g/mol

IUPAC Name

magnesium;4-butan-2-yloxy-1,2-difluorobenzene-5-ide;bromide

InChI

InChI=1S/C10H11F2O.BrH.Mg/c1-3-7(2)13-8-4-5-9(11)10(12)6-8;;/h5-7H,3H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

OTVAPVUUIFKOEM-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OC1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.